molecular formula C19H14F6O2 B3040685 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol CAS No. 230295-03-1

2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

Cat. No.: B3040685
CAS No.: 230295-03-1
M. Wt: 388.3 g/mol
InChI Key: KWHZNOPFOIDNIN-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic compound characterized by the presence of trifluoromethyl groups and a unique hex-3-yne-2,5-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the trifluoromethylation of aromatic compounds, followed by alkyne formation and subsequent functionalization to introduce the diol groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the alkyne can produce alkanes or alkenes .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is unique due to its combination of trifluoromethyl groups, alkyne, and diol functionalities, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,1,1-trifluoro-2-phenyl-5-[4-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6O2/c1-16(26,13-7-9-15(10-8-13)18(20,21)22)11-12-17(27,19(23,24)25)14-5-3-2-4-6-14/h2-10,26-27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHZNOPFOIDNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 3
Reactant of Route 3
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 4
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 5
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 6
Reactant of Route 6
2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

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